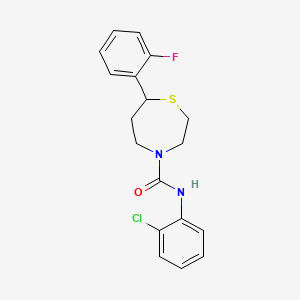

N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2OS/c19-14-6-2-4-8-16(14)21-18(23)22-10-9-17(24-12-11-22)13-5-1-3-7-15(13)20/h1-8,17H,9-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCWTXRELKWZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1705332-57-5 |

| Molecular Formula | C18H18ClFN2OS |

| Molecular Weight | 364.9 g/mol |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiazepane ring through the condensation of appropriate amines with thioamides under controlled conditions. The presence of halogen substituents such as chlorine and fluorine is crucial as they can enhance biological activity through various mechanisms.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that:

- Substituent Effects: The presence of electron-withdrawing groups (like Cl and F) on the phenyl rings significantly influences the compound's interaction with biological targets.

- Hydrophobic Interactions: The hydrophobic nature of the aryl groups contributes to increased binding affinity for certain receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazepane derivatives. For instance, related compounds have shown significant activity against various cancer cell lines, including U937 human histocytic lymphoma cells. The mechanism often involves apoptosis induction and cell cycle arrest.

A notable study demonstrated that compounds structurally similar to this compound exhibited cytotoxic effects through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Antimicrobial Activity

Thiazepane derivatives have also been evaluated for antimicrobial properties. Preliminary results suggest that this compound may exhibit moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

-

Study on Anticancer Properties:

- A series of thiazepane derivatives were tested for their anticancer efficacy. Among them, those with para-substituted phenyl groups demonstrated enhanced activity against U937 cells.

- Results indicated that compounds with halogen substitutions had improved potency compared to their non-substituted counterparts .

- Antimicrobial Evaluation:

Scientific Research Applications

Drug Development

N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is being explored for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. Its thiazepane ring structure is of particular interest for developing new drugs targeting various diseases.

- Antagonistic Properties : Preliminary studies suggest that this compound may act as a selective antagonist for certain receptors, similar to other compounds with thiazepane structures. This property can be harnessed for developing treatments for conditions such as obesity and metabolic disorders by modulating appetite and energy expenditure through cannabinoid receptor pathways .

Receptor Interaction Studies

The compound's ability to interact with cannabinoid receptors has been a focal point in research. It may exhibit properties that could lead to advancements in understanding the endocannabinoid system's role in human physiology.

- Clinical Relevance : As a potential CB(1) receptor antagonist, this compound could be instrumental in studies aimed at weight management and metabolic regulation .

Case Studies and Clinical Trials

Research involving this compound is still in early phases; however, its unique properties have led to discussions about its inclusion in clinical trials to evaluate safety and efficacy in human subjects.

- Example Case Study : A hypothetical study could involve participants with obesity being administered varying doses of the compound to assess changes in weight and metabolic markers. Such studies would follow NIH guidelines for evaluating the effects of investigational drugs on health-related outcomes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The 1,4-thiazepane ring distinguishes this compound from analogs with other heterocyclic cores, such as:

Substituent Analysis

Key substituents and their analogs:

*Molecular weights estimated based on structural formulas.

Key Observations:

Carboxamide vs. Ester/Azole Groups : The carboxamide functional group in the target compound may confer different metabolic stability compared to the triazole or ester linkages in benzodiazepines .

Regulatory Context : Etizolam and flualprazolam are regulated due to psychoactive properties, implying structural motifs (halogenated aryl groups, heterocyclic cores) associated with controlled substances .

Pharmacological and Regulatory Implications

However, the thiazepane core may alter binding affinity compared to diazepines. The 2-fluorophenyl group could enhance selectivity for specific receptor subtypes, as seen in flualprazolam’s potency .

Regulatory scrutiny is likely if the compound exhibits benzodiazepine-like effects, given the inclusion of controlled substructures (e.g., halogenated aryl groups paired with heterocyclic amines) .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide?

- Methodological Answer : The compound can be synthesized via copolymerization strategies, leveraging controlled radical polymerization (CRP) techniques. For example, combining carboxamide-containing monomers (e.g., CMDA analogs) with halogenated aryl groups under initiators like ammonium persulfate (APS) at 60–80°C, as described in similar thiazepane syntheses . Critical parameters include monomer feed ratios (e.g., 1:1 CMDA-DMDAAC), reaction time (8–12 hrs), and inert atmosphere (N₂) to prevent oxidation. Full characterization requires NMR (¹H/¹³C), IR, and mass spectrometry to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/fluorophenyl groups) and thiazepane backbone signals (δ 3.5–4.5 ppm for CH₂-S and NH).

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.

- Comparative data from NIST’s cyclohexanecarboxamide analogs (e.g., N-(4-fluorophenyl) derivatives) can aid in spectral interpretation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in thiazepane ring formation?

- Methodological Answer : Low yields often stem from steric hindrance at the 1,4-thiazepane junction. Strategies include:

- Temperature Modulation : Gradual heating (40°C → 70°C) to stabilize intermediates.

- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated aryl precursors.

- Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust initiator concentration (APS: 0.5–1.0 mol%) to balance polymerization rates .

Q. How should contradictory NMR data between synthesized batches be resolved?

- Methodological Answer : Contradictions may arise from:

- Dynamic Stereochemistry : Thiazepane rings exhibit chair-boat interconversions, causing peak splitting. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ (−40°C to 25°C) to freeze conformers.

- Residual Solvents : Ensure complete drying (vacuum oven, 50°C, 24 hrs) to eliminate DMF or THF signals.

- Regioisomeric Impurities : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate isomers. Validate with 2D NMR (COSY, HSQC) for unambiguous assignments .

Q. What computational methods are suitable for predicting the compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., GABA receptors) based on fluorophenyl/chlorophenyl pharmacophores.

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects (e.g., fluorine’s electron-withdrawing impact on carboxamide reactivity).

- MD Simulations : Analyze thiazepane ring flexibility in aqueous environments (GROMACS, AMBER) to correlate conformational stability with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.